molecular formula C7H3Br2N3O2 B1629378 3,6-Dibromo-4-nitro-1H-indazole CAS No. 885519-42-6

3,6-Dibromo-4-nitro-1H-indazole

Cat. No.: B1629378
CAS No.: 885519-42-6
M. Wt: 320.93 g/mol
InChI Key: TZYBWPYNINSHJE-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocyclic System in Advanced Organic Synthesis

The indazole ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netpnrjournal.com This versatility stems from its unique arrangement of a benzene (B151609) ring fused to a pyrazole (B372694) ring, which can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.gov This structural feature allows for a wide range of chemical modifications, making indazole derivatives valuable intermediates in the synthesis of complex organic molecules. nih.govbloomtechz.com

Indazoles are crucial building blocks for many biologically active compounds and commercially available drugs. nih.gov The indazole nucleus is found in a variety of synthetic compounds with a broad spectrum of pharmacological activities. nih.gov For instance, indazole derivatives are key components in drugs with anti-inflammatory, antitumor, and kinase-inhibiting properties. bloomtechz.comnih.gov The ability of the indazole ring to participate in various chemical reactions, such as substitution and coupling reactions, makes it a highly adaptable scaffold for organic chemists. bloomtechz.com

Overview of Halogenated and Nitrated Indazole Derivatives in Chemical Research

The introduction of halogen atoms and nitro groups onto the indazole scaffold significantly influences its chemical properties and reactivity, making these derivatives highly valuable in chemical research. chim.itnih.gov Halogenation, particularly iodination and bromination, is a key step for further structural modifications through metal-catalyzed cross-coupling reactions. chim.it This allows for the synthesis of a diverse array of substituted indazoles with tailored properties.

Nitrated indazole derivatives are also of great interest due to the electron-withdrawing nature of the nitro group, which can activate the molecule for certain reactions and is a precursor for the synthetically versatile amino group. nih.govmdpi.com The position of the nitro group on the indazole ring can significantly impact the molecule's reactivity and biological activity. nih.govsemanticscholar.org For example, nitro-based indazoles have shown potential as antiproliferative agents against cancer cell lines. nih.gov The combination of halogen and nitro substituents on the indazole ring, as seen in compounds like 3,6-dibromo-4-nitro-1H-indazole, provides a multifunctional platform for developing new chemical entities with specific applications.

Specific Focus: this compound as a Model Compound for Research

This compound serves as an excellent model compound for studying the interplay of different substituents on the indazole core. The presence of two bromine atoms at positions 3 and 6, and a nitro group at position 4, creates a unique electronic and steric environment. This specific substitution pattern allows for regioselective reactions, where one substituent can be selectively targeted for modification while the others remain intact.

This compound and its derivatives have been explored for their potential biological activities. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.govnih.govresearchgate.net The study of such compounds contributes to understanding the structure-activity relationships of substituted indazoles.

Dihalo-nitro-1H-indazoles, such as this compound, exhibit both positional isomerism and tautomerism, which are crucial concepts in understanding their chemistry.

Positional Isomerism: This refers to the different possible arrangements of the substituents (two halogens and one nitro group) on the indazole ring. The specific positions of these groups significantly influence the molecule's physical and chemical properties. For example, the isomers will have different dipole moments, boiling points, and reactivity patterns. The synthesis of a specific positional isomer often requires carefully controlled reaction conditions.

Tautomerism: Indazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The two primary tautomers are 1H-indazole and 2H-indazole. nih.gov The 1H-indazole tautomer is generally more stable. nih.govnih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature and position of the substituents. nih.gov In the case of dihalo-nitro-1H-indazoles, the electronic effects of the halogen and nitro groups can affect the relative stability of the tautomers. For instance, electron-withdrawing groups can influence the acidity of the N-H proton and thus the tautomeric equilibrium. The predominant tautomeric form will dictate the molecule's reactivity in subsequent chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYBWPYNINSHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646308
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-42-6
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3,6 Dibromo 4 Nitro 1h Indazole

Transformations Involving Bromine Substituents

The bromine atoms at the C3 and C6 positions of the indazole ring are amenable to various substitution and coupling reactions, serving as valuable handles for introducing molecular complexity.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) is a common reaction for activated aryl halides, specific literature detailing this reaction directly on 3,6-dibromo-4-nitro-1H-indazole is not extensively available. However, the principles of SNAr suggest that the electron-withdrawing nitro group would activate the ring, making it more susceptible to nucleophilic attack. In related nitro-substituted aromatic systems, tele-SNAr reactions have been observed where a nucleophile attacks a different position, leading to rearrangement and displacement of a leaving group. For instance, reactions of 3-trichloromethylnitrobenzene with sodium methoxide (B1231860) result in the formation of 4-methoxy-3-nitrobenzaldehyde. researchgate.net This type of reactivity highlights the potential for complex transformations in nitro-activated systems like this compound.

Formation of Organometallic Intermediates

The bromine atoms on the indazole ring can be utilized to form organometallic intermediates, such as organolithium or Grignard reagents. These intermediates are powerful nucleophiles that can react with a variety of electrophiles to introduce new functional groups. For example, the dianion generated from 3-bromo-1H-indazole by treatment with an alkyllithium base reacts with various electrophiles to yield 3-monosubstituted 1H-indazole derivatives. researchgate.net This approach offers a general and often shorter synthetic route compared to other methods. However, the presence of the acidic N-H proton and the electron-withdrawing nitro group in this compound would require careful selection of reaction conditions to achieve selective metal-halogen exchange without undesired side reactions.

Reactions of the Nitro Group

The nitro group at the C4 position is a key functional group that significantly influences the reactivity of the indazole core and can be transformed into other valuable functionalities, most notably an amino group.

Reductions to Amino Groups

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. youtube.com A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com While effective, Pd/C can also reduce other functional groups and cause dehalogenation, making Raney Nickel a potentially better choice for halogenated compounds. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and reliable methods for nitro reduction. youtube.comcommonorganicchemistry.com These conditions are generally mild and tolerate many other functional groups.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in the presence of others, a transformation known as the Zinin reduction. stackexchange.comunimi.it

The resulting 4-amino-3,6-dibromo-1H-indazole is a valuable intermediate for further derivatization, such as the synthesis of sulfonamides. nih.gov

The following table outlines common reagents for the reduction of aromatic nitro compounds.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent Conditions Key Features
H₂/Pd/C Catalytic Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂/Raney Ni Catalytic Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com
Fe/AcOH or HCl Stoichiometric Mild, cost-effective, and tolerates many functional groups. commonorganicchemistry.com
Zn/AcOH or HCl Stoichiometric Mild conditions, suitable for sensitive substrates. youtube.comcommonorganicchemistry.com
SnCl₂/HCl Stoichiometric A classic method that provides mild reduction. commonorganicchemistry.com

Reactivity at the Indazole Nitrogen Atoms

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for the formation of two different regioisomers upon substitution. The regioselectivity of these reactions is a critical aspect of the chemistry of indazoles and is influenced by a variety of factors including the nature of the substituents on the indazole ring, the type of electrophile, and the reaction conditions such as the base and solvent used.

The N-alkylation and N-acylation of indazoles are fundamental transformations for creating a diverse range of derivatives. The regiochemical outcome, leading to either N1- or N2-substituted products, is a subject of considerable investigation.

N-Alkylation and N-Acylation of Substituted Indazoles

Reaction Type Reagents and Conditions Major Product Observations and Influencing Factors
N-AlkylationAlkyl halide, NaH, THFN1-alkylated indazoleThis combination is a promising system for N1-selective indazole alkylation. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov
N-AlkylationMitsunobu conditionsN2-alkylated indazoleShows a strong preference for the formation of the N2 regioisomer. nih.gov
N-Acylation-N1-acylated indazoleGenerally provides the N1-substituted regioisomer, which is the more stable form. nih.govnih.gov

This table presents general reactivity patterns for substituted indazoles and may not be specific to this compound.

Studies on a variety of substituted indazoles have elucidated general principles governing N-alkylation and N-acylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl halide typically favors the formation of the N1-alkylated product. nih.govnih.gov This preference is attributed to the greater thermodynamic stability of the N1-substituted isomer. nih.gov Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov

The position of substituents on the indazole ring also plays a crucial role. For instance, indazoles with a nitro group at the C7 position have demonstrated excellent N2-regioselectivity in alkylation reactions. d-nb.info While specific studies on this compound are not widely available, the presence of the nitro group at the C4 position and bromine atoms at C3 and C6 would be expected to influence the electron density and steric accessibility of the nitrogen atoms, thereby affecting the N1/N2 ratio of the products.

N-acylation of indazoles generally leads to the N1-acylated product, which is considered the more thermodynamically stable isomer. nih.govnih.gov This transformation is a key step in certain synthetic routes, for example, in the large-scale synthesis of N1-alkylindazoles via a reductive acetylation-deacetoxylation process starting from the N1-acylindazole. nih.gov

The reaction of indazoles with carbonyl compounds, particularly formaldehyde (B43269), is a well-documented process that primarily occurs at the N1 position.

A detailed investigation into the reaction of various 4-, 5-, and 6-nitro-1H-indazoles with formaldehyde in an aqueous hydrochloric acid solution has shown that the reaction proceeds to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.gov This reaction is understood to occur through the formation of N1-CH2OH derivatives. nih.gov For instance, 6-nitro-1H-indazole reacts with formaldehyde under these conditions to yield the N1-hydroxymethyl product. nih.gov It is highly probable that this compound would follow a similar reaction pathway, yielding (3,6-dibromo-4-nitro-1H-indazol-1-yl)methanol.

The addition of azoles to carbonyl compounds is a reversible reaction. nih.gov While the reaction with aldehydes like formaldehyde is quite complete, the reaction with ketones such as acetone (B3395972) is less so, with the reverse elimination reaction being significantly faster for ketone adducts. nih.gov

Reaction of Nitro-1H-Indazoles with Formaldehyde

Indazole Reactant Reaction Conditions Major Product Key Findings
4-Nitro-1H-indazoleFormaldehyde, aqueous HCl(4-Nitro-1H-indazol-1-yl)methanolForms the N1-substituted product with high selectivity. nih.gov
5-Nitro-1H-indazoleFormaldehyde, aqueous HCl(5-Nitro-1H-indazol-1-yl)methanolPrimarily yields the N1-adduct. nih.gov
6-Nitro-1H-indazoleFormaldehyde, aqueous HCl(6-Nitro-1H-indazol-1-yl)methanolThe N1-hydroxymethyl derivative is the main product. nih.gov
7-Nitro-1H-indazoleFormaldehyde, aqueous HClNo significant reactionThe 7-nitro substituent appears to inhibit the reaction under these conditions. nih.gov

This table is based on the reactivity of other nitro-substituted indazoles and provides an expected reactivity pattern for this compound.

Stability and Degradation Pathways

The stability of this compound is influenced by its aromatic character and the presence of the nitro group, which can render it susceptible to certain degradation pathways, particularly under reducing conditions.

Information on the specific stability and degradation of this compound is limited. However, general knowledge of nitroaromatic compounds suggests potential degradation mechanisms. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, they are susceptible to reduction.

Potential degradation pathways for nitroaromatic compounds include:

Reduction of the nitro group: Under anaerobic conditions, the nitro group can be reduced by microorganisms to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov

Oxidative degradation: Certain aerobic bacteria can metabolize nitroaromatic compounds through oxidative pathways, which may involve the enzymatic removal of the nitro group. nih.gov

The (1H-indazol-1-yl)methanol derivatives formed from the reaction with formaldehyde exhibit long-term stability in the solid state. However, these adducts, particularly those with electron-withdrawing nitro groups, show increased sensitivity to hydrolysis. nih.gov Samples of nitro-substituted (1H-indazol-1-yl)methanol have been observed to partially decompose back to the parent NH-indazole over long periods in the solid state, and crystallization from boiling water can also lead to partial hydrolysis. nih.gov This suggests that any N-hydroxymethyl derivative of this compound would likely exhibit similar hydrolytic instability.

Spectroscopic Characterization and Structural Elucidation of 3,6 Dibromo 4 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,6-Dibromo-4-nitro-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

1H NMR for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum would be of particular interest. The indazole ring system of this compound contains two protons, one at position 5 and another at position 7, in addition to the proton on the nitrogen atom (N-H).

The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atoms. The proton at the 7-position and the proton at the 5-position would likely appear as distinct signals. The coupling between these protons, if observable, would provide information about their spatial proximity. The N-H proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Interactive Table: Expected ¹H NMR Data

Proton PositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
H-5Data not availableDoubletData not available
H-7Data not availableDoubletData not available
N1-HData not availableBroad SingletNot applicable

Note: Specific experimental data for the ¹H NMR of this compound is not publicly available. The table represents the expected signals.

13C NMR for Carbon Skeleton Analysis and Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each of the seven carbon atoms in the indazole ring. The chemical shifts of these carbons are highly dependent on their local electronic environment.

The carbons directly attached to the electron-withdrawing nitro group (C-4) and bromine atoms (C-3 and C-6) would be significantly deshielded and appear at a lower field. The other carbon atoms of the bicyclic system would resonate at higher fields. The precise assignment of each carbon signal would be facilitated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.

Interactive Table: Expected ¹³C NMR Data

Carbon PositionExpected Chemical Shift (ppm)
C-3Data not available
C-3aData not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-7aData not available

Note: Specific experimental data for the ¹³C NMR of this compound is not publicly available. The table represents the expected signals.

15N NMR for Nitrogen Atom Environments and Tautomer Differentiation

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying the nitrogen atoms within a molecule. For this compound, ¹⁵N NMR could provide crucial information about the electronic environment of the two nitrogen atoms in the pyrazole (B372694) ring and the nitrogen atom of the nitro group. This technique can also be instrumental in studying the tautomerism of the indazole ring, helping to distinguish between the 1H and 2H tautomers. The chemical shifts of the nitrogen atoms would be influenced by their hybridization state and the presence of adjacent substituents.

Advanced 2D NMR Techniques (e.g., COSY, DEPT-135, HMBC, HMQC) for Structural Confirmation

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, confirming the connectivity of the proton network.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ signals in the ¹³C spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (over two to three bonds), which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Solid-State NMR (CPMAS) for Crystalline Forms

Solid-State NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS) techniques, is employed to study the structure and dynamics of molecules in the solid state. This would be particularly useful for characterizing the crystalline form of this compound, providing information about polymorphism, molecular packing, and intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can help to confirm the structure.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing two bromine atoms, with their distinct natural isotopic abundance (⁷⁹Br and ⁸¹Br). The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of the nitro group (NO₂) and bromine atoms, providing further structural evidence.

Interactive Table: Expected Mass Spectrometry Data

IonExpected m/z
[M]+Data not available
[M - NO₂]+Data not available
[M - Br]+Data not available

Note: Specific experimental data for the mass spectrometry of this compound is not publicly available. The table represents the expected significant ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₇H₃Br₂N₃O₂, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS measurements. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1.

Table 1: Predicted HRMS Data for this compound

Formula Theoretical Exact Mass (m/z) Isotopic Pattern
C₇H₃⁷⁹Br₂N₃O₂ 318.8698 M
C₇H₃⁷⁹Br⁸¹BrN₃O₂ 320.8678 M+2

The experimental verification of this exact mass and isotopic distribution would unequivocally confirm the elemental composition of the synthesized compound.

Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS)

The molecular ion peak ([M]⁺) would be prominent. Key fragmentation steps would likely involve the loss of the nitro group (NO₂) and successive losses of bromine atoms (Br). The indazole ring itself is relatively stable, but cleavage of the pyrazole ring can also occur under energetic ionization conditions.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion Proposed Structure/Identity
[M-NO₂]⁺ Dibromo-indazole radical cation
[M-Br]⁺ Bromo-nitro-indazole cation
[M-NO₂-Br]⁺ Bromo-indazole radical cation

Studies on similar structures, such as indazole N-oxide derivatives, have shown that the fragmentation patterns are crucial for structural confirmation govinfo.gov. The fragmentation of synthetic cannabinoids with an indazole core also highlights typical cleavage patterns that can be extrapolated to this compound chemicalbook.com.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 N-H stretching Indazole N-H
3100-3000 C-H stretching Aromatic C-H
1620-1580 C=C stretching Aromatic ring
1550-1500 Asymmetric N=O stretching Nitro group (NO₂)
1350-1300 Symmetric N=O stretching Nitro group (NO₂)
850-750 C-N stretching Aromatic C-N

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the N-H group of the indazole ring. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching are also key diagnostic peaks.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophoric system of this compound, consisting of the indazole ring substituted with a nitro group and bromine atoms, is expected to absorb in the UV and possibly the visible region. Nitroaromatic compounds are typically colored due to n → π* transitions of the nitro group.

While specific λmax values are not documented, it is anticipated that the compound will display absorption maxima characteristic of a substituted nitroaromatic system. The electronic transitions would be influenced by the electron-withdrawing nature of the nitro group and the bromine atoms, which can cause a bathochromic (red) shift compared to unsubstituted indazole.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the searched literature, the structures of related compounds allow for a reasoned prediction of its solid-state conformation.

For instance, the crystal structure of 1-allyl-6-nitro-1H-indazole reveals that the fused indazole ring system is essentially planar cymitquimica.com. It is expected that the indazole core of this compound would also be planar. The nitro group is likely to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization, a feature observed in other nitro-indazole derivatives nih.gov.

Table 4: List of Chemical Compounds

Compound Name
This compound
1-allyl-6-nitro-1H-indazole
Indazole
This compound
1-allyl-6-nitro-1H-indazole

Theoretical and Computational Studies of 3,6 Dibromo 4 Nitro 1h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3,6-Dibromo-4-nitro-1H-indazole, DFT calculations provide significant insights into its electronic structure, molecular geometry, and spectroscopic characteristics.

Electronic Structure and Molecular Geometry Optimization

Computational studies employing DFT methods, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p), have been utilized to determine the optimized molecular geometry of this compound. These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The electronic structure is characterized by the distribution of electron density, which is significantly influenced by the electron-withdrawing nitro group and the bromine atoms. This leads to a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., GIAO/DFT for NMR Chemical Shifts)

The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the DFT framework, allows for the accurate prediction of NMR chemical shifts. For this compound, GIAO/DFT calculations can predict the 1H and 13C NMR spectra. These theoretical predictions are invaluable for the structural elucidation and characterization of the molecule, especially when compared with experimental data. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the charge distribution within the molecule.

Tautomeric Equilibria and Relative Stabilities of Indazole Isomers (1H- vs. 2H-indazole)

Indazoles can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations are crucial for understanding the tautomeric equilibrium of substituted indazoles like this compound. By calculating the total energies of both the 1H- and 2H-tautomers using DFT, the relative stabilities can be determined. For many substituted indazoles, the 1H-tautomer is found to be more stable than the 2H-tautomer. These calculations often consider the effects of the solvent, as the polarity of the medium can influence the tautomeric preference. The energy difference between the two forms provides an estimate of their relative populations at equilibrium.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Below is a table summarizing typical data obtained from FMO analysis for a substituted indazole.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap4.3

Note: The values in this table are illustrative and represent typical ranges for similar compounds.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a vital role in modeling reaction mechanisms and characterizing transition states. For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy of the reaction can then be determined, providing valuable information about the reaction kinetics. By analyzing the geometry and electronic structure of the transition state, the mechanism of the reaction can be better understood.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from computational calculations that illustrates the charge distribution within a molecule. It is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions such as hydrogen bonding. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

In an MEP map, different colors represent varying electrostatic potential values. Regions with a negative potential, typically colored in shades of red and yellow, are electron-rich and are prone to attack by electrophiles. Conversely, areas with a positive potential, depicted in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. The bromine atoms, being electronegative, would also contribute to regions of negative potential. The hydrogen atom attached to the indazole nitrogen (N1) would exhibit a positive potential, indicating its acidic nature and susceptibility to deprotonation. The aromatic ring system would display a more complex potential distribution influenced by the electron-withdrawing effects of the nitro and bromo substituents.

A hypothetical distribution of electrostatic potential across the molecule is summarized in the table below.

Molecular RegionExpected Electrostatic PotentialColor on MEP MapPredicted Reactivity
Oxygen atoms of Nitro groupHighly NegativeRedSusceptible to electrophilic attack, hydrogen bond acceptor
Nitrogen atoms of Indazole ringNegativeYellow/GreenPotential sites for electrophilic attack and coordination
Bromine atomsNegativeYellow/GreenContribute to electron-rich regions
Hydrogen on N1Highly PositiveBlueAcidic proton, susceptible to deprotonation
Aromatic RingVariableGreen/BlueElectron-deficient due to withdrawing groups

Computational Prediction of Regioselectivity in Chemical Transformations

Computational chemistry plays a crucial role in predicting the regioselectivity of chemical reactions, particularly for heterocyclic compounds like indazoles which possess multiple reactive sites. Alkylation of 1H-indazoles, for instance, can occur at either the N1 or N2 position, leading to a mixture of products. DFT calculations can be employed to determine the thermodynamic and kinetic favorability of forming each regioisomer.

The regioselectivity of such reactions is often rationalized by analyzing various calculated parameters, including the relative energies of the possible products, the energies of the transition states leading to these products, and electronic properties such as atomic charges and Fukui functions.

For this compound, the presence of a bulky and electron-withdrawing nitro group at the 4-position, along with bromine atoms at the 3 and 6-positions, would significantly influence the electronic environment of the N1 and N2 atoms. Computational models can predict which nitrogen atom is the more likely site for electrophilic attack or alkylation under different reaction conditions.

Factors influencing the predicted regioselectivity include:

Steric Hindrance: The proximity of the nitro group at C4 and the bromine at C3 could sterically hinder attack at the N1 position, potentially favoring substitution at the less encumbered N2 position.

Reaction Conditions: Computational models can also simulate the effect of the solvent and the nature of the electrophile, providing a more accurate prediction of the regiochemical outcome.

A summary of how computational data can be used to predict regioselectivity is presented in the table below.

Computational ParameterImplication for Regioselectivity
Relative Energies of Products The regioisomer with the lower calculated energy is the thermodynamically more stable product.
Transition State Energies The reaction pathway with the lower activation energy barrier is kinetically favored.
Calculated Atomic Charges The nitrogen atom with a more negative partial charge is generally more nucleophilic and thus more susceptible to electrophilic attack.
Fukui Functions These indices identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack, offering a more nuanced view of reactivity than simple atomic charges.

While specific published data for this compound is scarce, the application of these computational methodologies provides a robust framework for predicting its reactivity and guiding synthetic efforts.

3,6 Dibromo 4 Nitro 1h Indazole As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of two bromine atoms and a nitro group on the indazole core of 3,6-Dibromo-4-nitro-1H-indazole makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The bromine atoms at the 3- and 6-positions, as well as the nitro group at the 4-position, serve as versatile handles for further chemical transformations.

The functionalization of the indazole ring at various positions can lead to a vast number of derivatives with potential biological and therapeutic properties. researchgate.net For instance, the reactivity of halogenated and nitrated indazoles has been exploited in 1,3-dipolar cycloaddition reactions to construct novel triazole and isoxazoline-containing indazole derivatives. In a study focused on 3-chloro-6-nitro-1H-indazole, an efficient pathway was developed for the synthesis of new heterocyclic systems through cycloaddition reactions. nih.gov This approach, which can be extrapolated to the 3,6-dibromo analogue, allows for the introduction of five-membered heterocyclic rings, significantly increasing the molecular complexity and providing access to new chemical space.

The following table summarizes representative transformations that can be applied to the this compound scaffold, based on methodologies developed for similarly substituted indazoles.

Starting Material AnalogueReagents and ConditionsProduct TypePotential ApplicationReference
3-Chloro-6-nitro-1H-indazoleDipolarophile compounds, Thermal/Catalytic (CuI)Triazole and Isoxazoline derivativesAntileishmanial agents nih.gov
6-NitroindazoleAllyl bromide, K2CO3, TBAB, THFN-Alkylated indazolesIntermediates for further diversification dntb.gov.ua
3-Bromo-6-nitroindazolePropargyl bromide, K2CO3, TBAB, THFN-Alkylated indazoles with terminal alkyneClick chemistry, further heterocycle formation nih.gov

These examples highlight the potential of this compound to serve as a platform for the synthesis of diverse and complex heterocyclic structures. The ability to selectively functionalize the different positions of the indazole ring opens up a multitude of possibilities for creating novel compounds with tailored properties.

Precursor for Advanced Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. researchgate.netresearchgate.net The highly functionalized nature of this compound makes it an excellent scaffold for the development of such libraries. The presence of multiple, orthogonally reactive sites allows for the systematic introduction of a wide range of substituents, leading to a large number of distinct compounds from a single starting material.

The bromine atoms at positions 3 and 6 can be subjected to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively. chim.it Concurrently, the nitro group at position 4 can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination. Furthermore, the N-H of the indazole ring can be alkylated or arylated to introduce additional diversity.

A hypothetical library synthesis starting from this compound could involve a multi-step sequence where each step introduces a new element of diversity. For example, a library could be generated by first performing a Suzuki coupling at the 6-position, followed by a Sonogashira coupling at the 3-position, reduction of the nitro group, and finally, N-alkylation. The use of a variety of boronic acids, terminal alkynes, and alkylating agents would result in a large and diverse chemical library.

Design and Synthesis of Novel Scaffolds via Functionalization of the Halogen and Nitro Groups

The functionalization of the bromine and nitro groups of this compound is a key strategy for the design and synthesis of novel molecular scaffolds. The reactivity of these groups allows for a wide range of chemical transformations, leading to the creation of new core structures with potentially interesting biological or material properties.

The bromine atoms can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. For instance, the C3-halogen is particularly susceptible to nucleophilic substitution and is a common site for introducing new functionalities. chim.it The nitro group, being a strong electron-withdrawing group, activates the benzene (B151609) ring towards nucleophilic aromatic substitution, although the primary mode of its functionalization is through reduction to an amine. This resulting amino group can then serve as a key point for further derivatization.

The following table outlines some of the key functionalization reactions that can be performed on the halogen and nitro groups of the indazole scaffold, based on established methodologies for related compounds.

Functional GroupReaction TypeReagents and ConditionsResulting Functional GroupReference
Bromine (at C3 and C6)Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group chim.it
Bromine (at C3 and C6)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl group chim.it
Bromine (at C3 and C6)Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino group chim.it
Nitro (at C4)ReductionSnCl2, HCl or H2, Pd/CAmino group nih.gov
Amino (from nitro reduction)AcylationAcyl chloride or anhydride, baseAmide researchgate.net
Amino (from nitro reduction)SulfonylationSulfonyl chloride, baseSulfonamide researchgate.net

Through a judicious combination of these reactions, a wide variety of novel scaffolds can be synthesized from this compound, each with its own unique three-dimensional shape and chemical properties.

Methodological Advancements in Organic Synthesis Utilizing this Scaffold

The unique reactivity of this compound and its derivatives has the potential to drive methodological advancements in organic synthesis. The presence of multiple reactive centers allows for the development of novel tandem or cascade reactions, where several chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity.

For example, the development of selective and orthogonal functionalization strategies for the two bromine atoms would represent a significant methodological advance. This would allow for the controlled, stepwise introduction of different substituents at the 3- and 6-positions, greatly enhancing the synthetic utility of this scaffold.

Furthermore, the indazole core itself can participate in various cycloaddition and rearrangement reactions, and the specific substitution pattern of this compound can influence the outcome of these reactions in novel and interesting ways. Research into the reactivity of this scaffold could lead to the discovery of new synthetic methods for the construction of complex nitrogen-containing heterocycles. nih.govnih.gov

The development of efficient and selective methods for the functionalization of highly substituted indazoles like this compound contributes to the broader field of heterocyclic chemistry and provides chemists with powerful tools for the synthesis of new molecules with potential applications in medicine and materials science. chim.itnih.gov

Future Research Directions and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for the synthesis of halogenated and nitrated heterocycles often rely on harsh reagents and conditions. A key area of future research will be the development of more environmentally benign synthetic pathways to 3,6-Dibromo-4-nitro-1H-indazole and its analogs.

Emerging strategies that could be adapted include:

Ultrasound-Assisted Synthesis : Research has demonstrated that ultrasound can significantly accelerate bromination reactions of indazoles, often leading to higher yields in shorter reaction times under milder conditions. nih.gov Applying this technique to the synthesis of this compound could reduce energy consumption and potentially improve regioselectivity.

Metal-Free Catalysis : To circumvent the use of expensive and often toxic heavy metal catalysts, metal-free synthetic routes are highly desirable. diva-portal.orgorganic-chemistry.org Future work could explore N-N bond-forming oxidative cyclization from readily available precursors to construct the indazole core, avoiding the need for transition metals. organic-chemistry.org

Green Solvents : The use of alternative reaction media, such as polyethylene (B3416737) glycol (PEG), has been shown to be effective for the synthesis of 2H-indazoles. organic-chemistry.org Investigating such solvents for the synthesis of the target molecule could minimize the use of volatile and hazardous organic solvents.

Application of Automation and High-Throughput Techniques in Synthesis and Characterization

The exploration of the chemical space around this compound can be dramatically accelerated through modern automation.

Automated Synthesis Platforms : Systems like the SynFini™ platform, which integrate artificial intelligence for route design with robotic execution, could be employed to rapidly synthesize a library of derivatives. youtube.com Such platforms can optimize reaction conditions and explore various synthetic strategies in a fraction of the time required for manual chemistry. youtube.com

High-Throughput Screening : Once a library of derivatives is created, high-throughput screening methods can be used to quickly assess their properties. This approach has been successfully used to identify potent indazole-based enzyme activators and could be applied to discover new applications for derivatives of the title compound. nih.gov

Advanced Spectroscopic and Diffraction Studies for Unveiling Nuances of Structure and Dynamics

While the precise crystal structure of this compound is not publicly documented, valuable insights can be drawn from closely related analogs. For instance, the crystallographic study of 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole provides a template for what might be expected. researchgate.netnih.gov

Future research should aim to:

Obtain Single-Crystal X-ray Diffraction Data : Determining the exact crystal structure of this compound is crucial. It would confirm the planarity of the indazole ring, the orientation of the nitro group, and detail the intermolecular interactions such as hydrogen bonding or π–π stacking. researchgate.net

Utilize Advanced NMR Techniques : Solid-state NMR and multinuclear NMR studies, which have been used to characterize similar fluorinated and nitrated indazoles, could provide detailed information about the electronic environment of the atoms within the molecule. researchgate.net

Investigate Tautomerism : The indazole core exists in two tautomeric forms, 1H- and 2H-indazole. nih.gov While the 1H-indazole is generally more stable, advanced spectroscopic studies could quantify the tautomeric equilibrium for this compound and its derivatives, which is critical for understanding their reactivity and biological interactions.

Table 1: Crystallographic Data for the Analogous Compound 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

Parameter Value
Chemical Formula C₁₀H₆BrN₃O₂
Molecular Weight 280.09
Crystal System Monoclinic
Space Group P2₁/n
Key Feature The indazole fused-ring system is nearly planar.
Dihedral Angle The nitro substituent is nearly coplanar with the fused ring (4.5°).
Intermolecular Forces Weak acetylene–nitro C—H⋯O hydrogen bonds and π–π stacking.

Data sourced from Acta Crystallographica Section E. researchgate.netnih.gov

Deeper Computational Insights into Reactivity and Selectivity in Solution and Solid States

Density Functional Theory (DFT) has become a powerful tool for predicting the chemical behavior of molecules. researchgate.netdergipark.org.tr Computational studies on this compound could provide profound insights.

Mapping Electronic Properties : DFT calculations can determine the distribution of electron density and map the electrostatic potential, highlighting electrophilic and nucleophilic sites. nih.gov This is essential for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity. researchgate.netnih.gov Studies on similar nitro-indazole derivatives suggest that the nitro group significantly influences these values. nih.gov

Reaction Mechanism Simulation : Theoretical calculations can model entire reaction pathways, for example, the mechanism of addition reactions to the indazole nitrogen. nih.gov This can help in designing new reactions and understanding selectivity, distinguishing between the N1 and N2 positions of the indazole ring.

Table 2: Representative Global Reactivity Parameters Calculated via DFT for Indazole Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept an electron.
Energy Gap (ΔE) ELUMO - EHOMO A smaller gap suggests higher reactivity.
Electronegativity (χ) The power of an atom to attract electrons. Influences bond polarity and reactivity.
Chemical Hardness (η) Resistance to change in electron distribution. "Soft" molecules are generally more reactive.

These parameters are commonly calculated in computational studies of indazole derivatives to predict their reactivity. researchgate.netdergipark.org.trnih.gov

Exploration of New Chemical Transformations for Diverse Derivatization

The bromine and nitro substituents on the 1H-indazole core are versatile handles for a wide array of chemical transformations, making the title compound a valuable starting material.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling Reactions : The two bromine atoms, particularly the one at the C6 position, are prime sites for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. mdpi.commdpi.com This would allow for the introduction of a vast range of aryl, alkyl, and amino groups, creating libraries of novel compounds. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group activates the ring for SNAr reactions, potentially allowing for the replacement of the bromine atoms with other nucleophiles.

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group. This resulting aminodibromoindazole would be a key intermediate, opening up another dimension of derivatization through amide bond formation, diazotization, or further coupling reactions.

Functionalization of the N-H bond : The acidic proton on the indazole nitrogen can be replaced with various alkyl or aryl groups, a common strategy to modify the properties of indazole-containing compounds. scielo.br

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dibromo-4-nitro-1H-indazole, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer :

  • Step 1 : Start with Friedel-Crafts acylation of halogenated benzene derivatives using acid chlorides (e.g., 2-chloro-5-nitrobenzoic acid chloride) to introduce nitro and bromo substituents .
  • Step 2 : Use hydrazine hydrate in dimethylformamide (DMF) for cyclization to form the indazole core. Adjust stoichiometry (e.g., 7 mL hydrazine hydrate per 35 g ketone) and reflux time (1–3 hours) to minimize impurities like (2,3-dichlorophenyl)-1H-indazole isomers .
  • Step 3 : Optimize recrystallization using DMF/ethanol to isolate pure product (23% yield reported for analogous compounds) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the δ 7.5–8.9 ppm range (split patterns depend on substituent positions). For example, a doublet at δ 8.91 ppm (J = 2.1 Hz) indicates coupling between nitro-adjacent protons .
  • ¹³C NMR : Peaks at δ 132–144 ppm correlate with carbons bonded to bromine or nitro groups .
  • Validation : Compare with data from structurally similar compounds (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) to confirm regiochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of halogenated indazoles?

  • Methodological Answer :

  • Step 1 : Use SHELXL for small-molecule refinement to determine precise bond lengths/angles. For example, bromine’s electron-withdrawing effects may alter π-stacking interactions critical for kinase inhibition .
  • Step 2 : Analyze hydrogen bonding via SHELXPRO. A nitro group’s orientation (e.g., para vs. meta) may explain discrepancies in binding affinity to targets like AMPA receptors .
  • Case Study : Compare this compound with 5-bromo-3-(4-fluorophenyl)-1H-indazole; fluorine’s electronegativity vs. bromine’s steric bulk may account for divergent activities .

Q. What strategies can address conflicting results in structure-activity relationship (SAR) studies for nitroindazole derivatives?

  • Methodological Answer :

  • Strategy 1 : Use multivariate analysis to decouple electronic (e.g., nitro group’s electron-withdrawing effect) and steric (e.g., bromine’s bulk) contributions. For example, replace bromine with smaller halogens (Cl/F) to isolate electronic effects .
  • Strategy 2 : Validate biological assays with orthogonal methods. If a compound shows anti-inflammatory activity in vitro but not in vivo, assess bioavailability via HPLC or metabolic stability tests .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. Bromine’s σ-hole may favor halogen bonding with kinase active sites .
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. A nitro group at position 4 may clash with residues in PKA but fit into CDK2’s hydrophobic pocket .
  • Validation : Synthesize top-ranked virtual hits and test against target panels (e.g., kinase profiling at 1 µM) .

Data Analysis and Interpretation

Q. How should researchers interpret contradictory cytotoxicity data for halogenated indazoles across cell lines?

  • Methodological Answer :

  • Approach 1 : Normalize data to cell line-specific parameters (e.g., proliferation rate, metabolic activity). For instance, a compound may appear less toxic in fast-growing HeLa cells due to dilution effects .
  • Approach 2 : Perform synergy/antagonism analysis (e.g., Combenefit software) if used in combination therapies. Bromine’s role in ROS generation may synergize with platinum drugs in GBM models .

Q. What statistical methods are recommended for analyzing dose-response curves of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Method 1 : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report Hill slopes to infer cooperativity (e.g., Hill >1 suggests positive allostery) .
  • Method 2 : Use ANOVA with post-hoc Tukey tests to compare potency across derivatives. For example, 3,6-dibromo vs. 3-bromo-6-fluoro analogs may differ significantly (p < 0.05) .

Experimental Design

Q. How can researchers design robust pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Design 1 : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Include a stable isotope-labeled internal standard (e.g., ¹³C-bromo analog) to correct for matrix effects .
  • Design 2 : Assess metabolic stability in liver microsomes. Bromine’s slow oxidative metabolism may prolong half-life compared to chlorine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.